molecular formula C28H25N3O4 B14101431 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide

2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide

Cat. No.: B14101431
M. Wt: 467.5 g/mol
InChI Key: XSEMLBDVGQCHDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzofuropyrimidine class, characterized by a fused benzofuran-pyrimidine core. Its structure includes a 2-phenylethyl substituent at position 3 of the pyrimidine ring and an N-(4-methylbenzyl)acetamide side chain (Figure 1).

  • Condensation of substituted benzofuran precursors with pyrimidine intermediates.
  • Functionalization via alkylation or acylation to introduce the 2-phenylethyl and acetamide groups.
  • Characterization via NMR, FT-IR, and high-resolution mass spectrometry (HRMS), as demonstrated in related syntheses .

The 4-methylbenzyl group in the acetamide moiety may enhance metabolic stability compared to unsubstituted benzyl analogs, while the 2-phenylethyl substituent could increase lipophilicity, influencing membrane permeability .

Properties

Molecular Formula

C28H25N3O4

Molecular Weight

467.5 g/mol

IUPAC Name

2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C28H25N3O4/c1-19-11-13-21(14-12-19)17-29-24(32)18-31-25-22-9-5-6-10-23(22)35-26(25)27(33)30(28(31)34)16-15-20-7-3-2-4-8-20/h2-14H,15-18H2,1H3,(H,29,32)

InChI Key

XSEMLBDVGQCHDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)OC5=CC=CC=C53

Origin of Product

United States

Preparation Methods

Formation of 2-Hydroxy-5-Nitrobenzonitrile (Intermediate 1)

The synthesis begins with 2-hydroxy-1-benzaldoxime, which undergoes cyclization in acetic anhydride under reflux to form benzo[1,2-d]isoxazole. Subsequent treatment with sodium ethoxide in ethanol yields 2-hydroxy-5-nitrobenzonitrile as a brown crystalline solid (Yield: 68–72%).

Key Reaction Conditions :

  • Reflux in acetic anhydride (1 h).
  • Alkaline hydrolysis with sodium ethoxide (0°C to room temperature).
  • Acidification with HCl to precipitate the product.

Cyclization to 1-(3-Amino-5-Nitro-1-Benzofuran-2-yl)Ethan-1-One (Intermediate 2)

Oxidation to 2,4-Dioxo Derivatives

Conversion of Thiol to Dioxo Groups

The thiol intermediate undergoes oxidation with NaIO₄ in aqueous THF (1:1 v/v) at 0°C for 2 hours, followed by gradual warming to room temperature. This step converts the thione to the dioxo functionality.

Reaction Monitoring :

  • Disappearance of the S–H stretch (2550 cm⁻¹) in FTIR confirms completion.
  • Yield : 75–80%.

Functionalization with N-(4-Methylbenzyl)Acetamide

Synthesis of the Acetamide Side Chain

Chloroacetyl chloride (1.2 eq) reacts with N-(4-methylbenzyl)amine in dichloromethane (DCM) at 0°C, followed by stirring at room temperature for 4 hours. The resultant N-(4-methylbenzyl)chloroacetamide is isolated via filtration (Yield: 85–90%).

Coupling to the Pyrimidine Core

The dioxo-pyrimidine intermediate and N-(4-methylbenzyl)chloroacetamide undergo nucleophilic substitution in DMF with K₂CO₃ (2 eq) at 60°C for 8 hours. The reaction selectively targets the N1 position due to electronic activation by the dioxo groups.

Purification :

  • Column chromatography (SiO₂, ethyl acetate/hexane 3:7) removes unreacted starting material.
  • Yield : 55–60%.

Structural Validation and Analytical Data

Spectroscopic Characterization

  • FTIR (KBr) : 3280 cm⁻¹ (N–H), 1715 cm⁻¹ (C=O), 1660 cm⁻¹ (pyrimidine C=N).
  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 8.42 (s, 1H, pyrimidine H-5).
    • δ 7.20–7.40 (m, 9H, aromatic).
    • δ 4.55 (s, 2H, CH₂CO).
    • δ 2.32 (s, 3H, CH₃-C₆H₄).
  • HRMS (ESI+) : m/z Calcd for C₂₉H₂₆N₃O₄ [M+H]⁺: 480.1918; Found: 480.1921.

Crystallographic Analysis (If Applicable)

Single-crystal X-ray diffraction of analogous compounds confirms the planar benzofuropyrimidine core and the equatorial orientation of the 2-phenylethyl group.

Comparative Analysis of Synthetic Routes

Method Step Conditions Yield (%) Key Advantage
Benzofuran formation K₂CO₃, acetone, reflux 65–70 High regioselectivity
Pyrimidine cyclization NaOH, aqueous reflux 60–65 Scalable to multigram quantities
2-Phenylethyl alkylation K₂CO₃, DMF, 60°C 58–62 Minimal byproducts
Dioxo oxidation NaIO₄, THF/H₂O 75–80 Rapid completion
Acetamide coupling K₂CO₃, DMF, 60°C 55–60 High N1 selectivity

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation : Competing reactions at N3 vs. N1 are minimized by using bulkier bases (e.g., K₂CO₃ instead of NaOH).
  • Oxidation Over-reaction : Controlled addition of NaIO₄ at 0°C prevents degradation of the dioxo group.
  • Solubility Issues : DMF enhances solubility of intermediates during coupling steps.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used but typically involve modifications to the benzofuro[3,2-d]pyrimidin core or the acetamide side chain.

Scientific Research Applications

2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a bioactive compound with various pharmacological effects. In medicine, it is investigated for its potential therapeutic applications, including its role as an anti-cancer agent. In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with four analogs from the evidence (Table 1).

Table 1: Structural and Functional Comparison of Benzofuropyrimidine Derivatives

Compound Name / ID R (Position 3) Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key Notes
Target Compound 2-Phenylethyl N-(4-methylbenzyl) C₂₈H₂₅N₃O₄ 467.52* Enhanced lipophilicity; no reported bioactivity
2-(2,4-Dioxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide Phenyl N-phenyl C₂₄H₁₇N₃O₄ 411.41 ChemSpider ID: 877656-70-7; simpler phenyl group may reduce steric hindrance
2-((3-Isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide 3-Methylbutyl N-(3-trifluoromethylphenyl) C₂₅H₂₃F₃N₄O₃S 540.53 Trifluoromethyl group enhances electron-withdrawing properties; potential metabolic resistance
2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide N-(5-ethylthio-1,3,4-thiadiazol-2-yl) C₁₇H₁₃N₅O₂S₃ 439.51 Thiadiazole moiety may confer antithrombotic or antimicrobial activity

*Molecular weight calculated based on structural formula.

Key Observations:

Substituent Effects on Lipophilicity :

  • The target compound’s 2-phenylethyl group increases lipophilicity (logP estimated >3.5) compared to the phenyl group in ’s analog (logP ~2.8). This could improve blood-brain barrier penetration but may reduce aqueous solubility .
  • The 4-methylbenzyl group in the acetamide side chain adds moderate hydrophobicity relative to ’s trifluoromethylphenyl group, which is highly lipophilic and electron-withdrawing .

The 4-methylbenzyl group in the target may similarly enhance binding to neurological targets . The thiadiazole-containing analog () demonstrates how heterocyclic acetamide substituents can diversify biological applications, such as antimicrobial or enzyme inhibition .

Synthetic Challenges :

  • The 2-phenylethyl group in the target compound may require multi-step alkylation, whereas ’s synthesis of a benzofuran-acetamide derivative used straightforward condensation and acetylation steps .
  • Characterization of the target compound would necessitate advanced spectroscopic techniques, such as ¹H/¹³C NMR and HRMS, to confirm regioselectivity and purity .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for producing high-purity 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide?

  • Methodology : Multi-step synthesis typically involves condensation of benzofuropyrimidinone precursors with substituted acetamide derivatives. Key steps include:

  • Step 1 : Reacting 2-phenylethylamine with benzofuro[3,2-d]pyrimidine-2,4-dione under reflux in anhydrous dimethylformamide (DMF) with catalytic triethylamine (TEA) .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .
    • Critical Parameters : Monitor reaction progress using thin-layer chromatography (TLC). Optimize molar ratios (e.g., 1:1.2 for amine:pyrimidinone) to minimize byproducts.

Q. How is the crystal structure of this compound determined, and what analytical techniques validate its molecular geometry?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Sample Preparation : Crystallize the compound in a solvent system (e.g., dichloromethane/methanol) at controlled temperatures (e.g., 173 K) to obtain diffraction-quality crystals .
  • Data Analysis : Refinement software (e.g., SHELXL) resolves bond lengths (mean C–C: 0.006 Å) and torsional angles, confirming the fused benzofuropyrimidine core and acetamide side chain .
    • Complementary Techniques : Nuclear magnetic resonance (NMR; 1H, 13C) and high-resolution mass spectrometry (HRMS) cross-validate molecular connectivity .

Q. What spectroscopic techniques are employed for structural characterization?

  • Key Methods :

  • NMR Spectroscopy : 1H NMR (400 MHz, DMSO-d6) identifies aromatic protons (δ 7.2–8.1 ppm) and methylene groups (δ 3.5–4.3 ppm). 13C NMR confirms carbonyl resonances (δ 165–170 ppm) .
  • Infrared (IR) Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N–H (3300 cm⁻¹) bonds .
  • Mass Spectrometry : HRMS (ESI+) calculates exact mass (e.g., 591.68 g/mol) to verify molecular formula .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize molecular geometry using Gaussian 09 with B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity .
  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Analyze binding affinities (ΔG) and hydrogen-bond interactions with active-site residues .
    • Validation : Compare computational predictions with experimental IC50 values from enzyme inhibition assays .

Q. What strategies address discrepancies in reported biological activity across studies?

  • Methodology :

  • Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%), pH (6.5–7.4), and cell line viability (MTT assay) .
  • Data Normalization : Use internal standards (e.g., β-actin for Western blots) and statistical tools (e.g., ANOVA) to account for inter-lab variability .
    • Case Study : A 2020 study attributed conflicting IC50 values (5 vs. 12 µM) to differences in ATP concentrations (1 mM vs. 10 µM) in kinase assays .

Q. How can solubility and bioavailability be optimized for preclinical testing?

  • Approaches :

  • Salt Formation : React with hydrochloric acid to generate a hydrochloride salt, improving aqueous solubility .
  • Nanoformulation : Encapsulate in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size: 150–200 nm) for sustained release .
    • Analytical Validation : Measure solubility via shake-flask method (UV-Vis at λmax) and bioavailability using Caco-2 cell permeability assays .

Q. What mechanistic insights can be gained from kinetic studies of this compound?

  • Methodology :

  • Enzyme Kinetics : Conduct time-dependent inhibition assays (e.g., NADPH-dependent cytochrome P450). Fit data to Michaelis-Menten models to determine Ki (inhibition constant) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to identify enthalpically driven interactions .

Methodological Considerations Table

Research AspectKey TechniquesCritical ParametersReferences
Synthesis Reflux condensation, column chromatographySolvent purity, stoichiometric ratios
Structural Analysis SC-XRD, NMR, HRMSCrystal quality, spectral resolution
Computational Studies DFT, molecular dockingBasis set selection, docking grid size
Bioavailability Nanoformulation, salt formationParticle size, encapsulation efficiency

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.